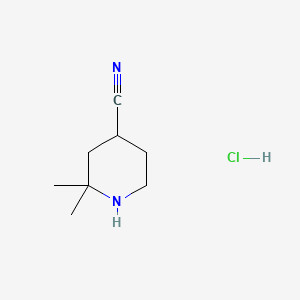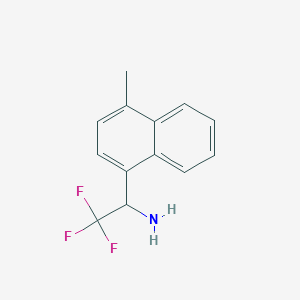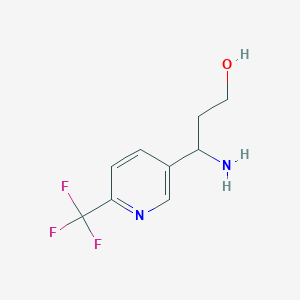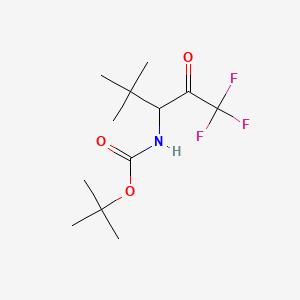
2-(4-Methoxy-3-methylphenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxy-3-methylphenyl)oxirane: is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol It is a member of the oxirane family, characterized by the presence of an epoxide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-3-methylphenyl)oxirane typically involves the reaction of 4-methoxy-3-methylbenzyl alcohol with an epoxidizing agent. Common epoxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of environmentally friendly oxidants and catalysts is also emphasized to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(4-Methoxy-3-methylphenyl)oxirane can undergo oxidation reactions to form corresponding diols or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, room temperature.
Substitution: Amines, thiols, halides, mild to moderate temperatures.
Major Products Formed:
Oxidation: Diols, ketones.
Reduction: Alcohols.
Substitution: Substituted alcohols, amines, thiols.
Applications De Recherche Scientifique
Chemistry: 2-(4-Methoxy-3-methylphenyl)oxirane is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of complex molecules and polymers .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery .
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique chemical properties contribute to the performance and durability of these products .
Mécanisme D'action
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)oxirane involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This reactivity underlies its potential biological activities, such as antimicrobial or anticancer effects .
Molecular Targets and Pathways:
Proteins: The compound can modify amino acid residues in proteins, affecting their function and activity.
DNA: Interaction with DNA can lead to the formation of adducts, potentially causing mutations or inhibiting replication.
Enzymes: The compound may inhibit or activate enzymes by covalently modifying their active sites.
Comparaison Avec Des Composés Similaires
2-(4-Methylphenyl)oxirane: Similar structure but lacks the methoxy group, resulting in different reactivity and properties.
2-(4-Methoxyphenyl)oxirane: Similar structure but lacks the methyl group, affecting its chemical behavior and applications.
Uniqueness: 2-(4-Methoxy-3-methylphenyl)oxirane is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents influence its reactivity, making it distinct from other oxirane derivatives. The combination of these groups enhances its potential for specific applications in various fields .
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2-(4-methoxy-3-methylphenyl)oxirane |
InChI |
InChI=1S/C10H12O2/c1-7-5-8(10-6-12-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3 |
Clé InChI |
SXTKVOYBLQFZGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2CO2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


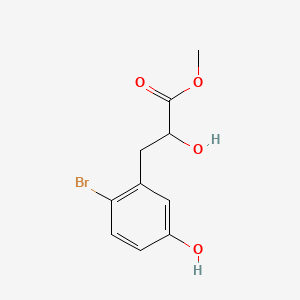

![3-Butylspiro[3.3]heptan-1-one](/img/structure/B13583975.png)
![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide](/img/structure/B13583981.png)
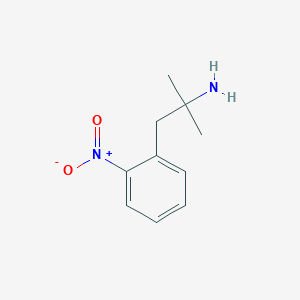
![4-Azaspiro[2.5]octan-7-amine](/img/structure/B13584000.png)
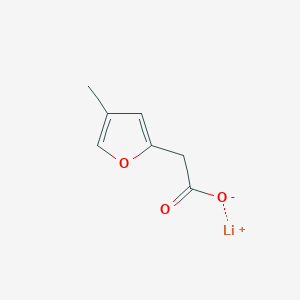
![tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate](/img/structure/B13584012.png)
![1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13584015.png)

